molecular formula C15H35NO4P+ B12057911 Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid

Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid

Cat. No.: B12057911
M. Wt: 324.42 g/mol
InChI Key: VVVDGSCGBGBGFN-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Decylphosphoryl)choline typically involves the reaction of decanol with phosphoryl chloride, followed by the addition of choline. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of O-(Decylphosphoryl)choline solution involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

O-(Decylphosphoryl)choline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phosphocholine derivatives, while substitution reactions can produce a variety of choline-based compounds .

Scientific Research Applications

O-(Decylphosphoryl)choline solution is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of O-(Decylphosphoryl)choline involves its interaction with biological membranes. It integrates into the lipid bilayer, affecting membrane fluidity and function. This interaction is crucial for its role in solubilizing membrane proteins and other biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Decylphosphoryl)choline is unique due to its specific zwitterionic nature, making it highly effective in solubilizing membrane proteins without denaturing them. This property sets it apart from other similar compounds .

Properties

Molecular Formula

C15H35NO4P+

Molecular Weight

324.42 g/mol

IUPAC Name

2-[decoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3/p+1

InChI Key

VVVDGSCGBGBGFN-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C

Origin of Product

United States

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